molecular formula C24H20N2O3S B2768024 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DIMETHOXYBENZAMIDE CAS No. 312923-36-7

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DIMETHOXYBENZAMIDE

Cat. No.: B2768024
CAS No.: 312923-36-7
M. Wt: 416.5
InChI Key: BORZYJDERKAKHG-UHFFFAOYSA-N
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Description

N-(4-{[1,1'-Biphenyl]-4-YL}-1,3-Thiazol-2-YL)-2,4-Dimethoxybenzamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a biphenyl group and at position 2 with a 2,4-dimethoxybenzamide moiety. Its molecular complexity arises from the biphenyl-thiazole scaffold, which is structurally analogous to kinase inhibitors and antimicrobial agents . The compound’s synthesis likely involves coupling reactions between a preformed thiazole intermediate and 2,4-dimethoxybenzoic acid derivatives, as seen in analogous pathways .

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-19-12-13-20(22(14-19)29-2)23(27)26-24-25-21(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORZYJDERKAKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DIMETHOXYBENZAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the biphenyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and biphenyl group play crucial roles in binding to these targets, which can modulate their activity and lead to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and differences between the target compound and related analogues:

Compound Name Core Structure Key Substituents Molecular Weight Synthesis Highlights References
N-(4-{[1,1'-Biphenyl]-4-YL}-1,3-Thiazol-2-YL)-2,4-Dimethoxybenzamide Biphenyl-thiazole 2,4-Dimethoxybenzamide ~453.5 (calc.) Likely involves HATU/DIPEA-mediated coupling of thiazole-2-amine with benzoic acid
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-... Biphenyl-thiazole Methylthiophenyl, benzo[d][1,3]dioxol-5-yl cyclopropane 591.14 Thionyl chloride activation, DCM solvent, TFA deprotection
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)... Thiazole-pyrrolidinyl Methoxyphenyl, pyrrolidinyl, benzo[d][1,3]dioxol-5-yl cyclopropane ~600 (calc.) Acid-amine coupling using carbodiimide reagents
4-{[1,1'-Biphenyl]-4-YL}-2-Methyl-1,3-Thiazole Biphenyl-thiazole Methyl group at thiazole C2 251.35 Friedel-Crafts or nucleophilic substitution

Key Comparisons

Core Scaffold :

  • The target compound and derivatives share a biphenyl-thiazole core, critical for π-π stacking interactions in biological targets . In contrast, ’s compound replaces biphenyl with a pyrrolidinyl group, reducing aromaticity but introducing basicity.

Substituent Effects :

  • Methoxy vs. Methylthio : The target’s 2,4-dimethoxybenzamide has higher electron-donating capacity compared to ’s methylthio group, which may alter redox stability and binding affinity .
  • Cyclopropane Moieties : compounds incorporate cyclopropane-carboxamide groups, enhancing conformational rigidity and metabolic resistance compared to the target’s flexible benzamide .

Synthetic Routes :

  • The target compound likely employs carbodiimide (e.g., EDC) or uronium (e.g., HATU) coupling agents, similar to . ’s methylthio derivative requires thionyl chloride for acid activation, a harsher method .

Physicochemical Properties :

  • Lipophilicity : The target’s logP is estimated to be ~3.5 (due to methoxy groups), lower than ’s methylthio derivative (logP ~4.2) but higher than ’s simpler thiazole (logP ~2.8) .
  • Solubility : The 2,4-dimethoxy groups may improve aqueous solubility relative to ’s pyrrolidinyl analogue, which has a charged tertiary amine .

Spectroscopic Characterization :

  • IR : The target’s C=O stretch (1663–1682 cm⁻¹) aligns with benzamide derivatives in , while absence of νS-H (~2500 cm⁻¹) confirms thione tautomerism in thiazoles .
  • NMR : Aromatic protons from biphenyl (δ 7.4–7.8 ppm) and methoxy groups (δ 3.8–3.9 ppm) dominate the ¹H-NMR spectrum, distinct from ’s methylthio (δ 2.5 ppm) or cyclopropane signals (δ 1.2–1.5 ppm) .

Biological Activity

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide (referred to as compound 8005-2074) is a synthetic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activities, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following structural features:

  • Molecular Formula : C23H22N2OS
  • Molecular Weight : 378.50 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cc1ccc(cc1)C(=O)N(c2ccccc2)c3nccs3

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. The biological evaluation has shown:

  • Inhibition of Cell Proliferation : Compound 8005-2074 demonstrated significant inhibition of cell growth in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay results indicated a dose-dependent reduction in cell viability.
Cell LineIC50 (µM)Mechanism of Action
A4314.5Induction of apoptosis and cell cycle arrest
A5493.8Inhibition of AKT and ERK signaling pathways

The mechanisms through which compound 8005-2074 exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry analysis showed an increase in early and late apoptotic cells upon treatment with the compound.
  • Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cells, leading to reduced proliferation rates.

Anti-inflammatory Effects

In addition to its anticancer activity, compound 8005-2074 has shown anti-inflammatory properties :

  • Cytokine Inhibition : Studies indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells.

Study 1: Anticancer Evaluation

A comprehensive study evaluated the anticancer potential of various thiazole derivatives, including compound 8005-2074. The findings revealed:

  • Significant Cytotoxicity : The compound exhibited potent cytotoxic effects against multiple cancer cell lines.

Study 2: Mechanistic Insights

Research focused on elucidating the underlying mechanisms demonstrated that:

  • Pathway Inhibition : Compound 8005-2074 inhibited critical signaling pathways associated with cancer progression (e.g., AKT and ERK pathways), suggesting its potential as a therapeutic agent.

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